molecular formula C17H13FN2OS B2420228 N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide CAS No. 301175-56-4

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B2420228
CAS No.: 301175-56-4
M. Wt: 312.36
InChI Key: MAYCWLALLXXWPZ-UHFFFAOYSA-N
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Description

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is a chemical compound of significant interest in pharmacological research, particularly in the study of Cys-loop receptor (CLR) superfamily. This benzamide derivative belongs to a class of N-(thiazol-2-yl)-benzamide analogs identified as the first class of potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the pentameric ligand-gated ion channel family . ZAC is activated by zinc, copper, and protons, and is expressed in various human tissues, including the brain, though its precise physiological roles remain largely unexplored . This compound serves as a crucial pharmacological tool for future investigations into ZAC's function. Studies on closely related analogs demonstrate that these compounds act as state-dependent, non-competitive antagonists, effectively inhibiting Zn2+- and H+-evoked ZAC signaling with IC50 values in the low micromolar range (1–3 μM) . A key feature of this class is its high selectivity; a prototypical analog exhibited no significant agonist or antagonist activity at other classical Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors, even at higher concentrations . The mechanism of action involves targeting the transmembrane and/or intracellular domains of the ZAC receptor, leading to a slow-onset, allosteric channel block . Researchers can utilize this compound to probe ZAC's role in the central nervous system and peripheral tissues, study its unique signaling properties, and explore its potential as a therapeutic target. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-12(7-9-14)10-15-11-19-17(22-15)20-16(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYCWLALLXXWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenylmethyl halide.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide has the following molecular characteristics:

  • Molecular Formula : C17H16FN3OS
  • Molecular Weight : 343.39 g/mol
  • IUPAC Name : N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide

The compound's structure features a thiazole ring, which is crucial for its biological activity. The presence of the fluorine atom on the phenyl group enhances lipophilicity and potentially increases the compound's efficacy against various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiazole derivatives, including this compound.

Case Study: Antibacterial Screening

In a study evaluating various thiazole derivatives, including benzamide analogs, compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives exhibited significant antibacterial activity at concentrations as low as 1 µg/mL .

CompoundTarget BacteriaMinimum Inhibitory Concentration (µg/mL)
AE. coli1
BS. aureus1
CAspergillus niger2

This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of thiazole derivatives has been extensively researched, particularly in targeting various cancer cell lines.

Case Study: Anticancer Activity Against Breast Cancer

In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against human breast adenocarcinoma cell lines such as MCF7. The mechanism involves the induction of apoptosis and cell cycle arrest .

CompoundCell LinePercent Growth Inhibition (%)
DMCF778
EMDA-MB-23165
FSKBR370

The results suggest that modifications to the thiazole structure can enhance anticancer activity, making it a valuable scaffold for drug development.

Anti-inflammatory Activity

Research indicates that thiazole derivatives can also serve as anti-inflammatory agents by inhibiting specific pathways involved in inflammation.

Case Study: Dual Inhibition of p38 MAPK and PDE4

A related compound demonstrated dual inhibition of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), leading to reduced levels of tumor necrosis factor-alpha (TNFα) in preclinical models . This suggests that this compound could be explored for its potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-methylbenzamide
  • 4-(aminosulfonyl)-N-[(4-fluorophenyl)methyl]benzamide
  • 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is unique due to its specific structural features, such as the combination of a thiazole ring with a fluorophenylmethyl group and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is a synthetic compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15FN2OS
  • Molar Mass : 302.36 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound inhibits bacterial lipid biosynthesis, disrupting cell membrane integrity. This mechanism is common among thiazole derivatives, which often exhibit broad-spectrum antimicrobial properties .
  • Antitumor Activity : Research has shown that thiazole derivatives can induce apoptosis in cancer cells. The presence of the thiazole ring and specific substituents (e.g., fluorine) enhances cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cells .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 8 to 32 µg/mL depending on the strain tested.

Antitumor Activity

The compound has been tested against several cancer cell lines, with notable results:

Cell LineIC50 (µM)Reference
A431 (skin cancer)1.98 ± 1.22
U251 (glioblastoma)10–30
HT29 (colon cancer)<10

These findings suggest that this compound may serve as a potential lead compound for further development in anticancer therapies.

Case Study 1: Antitumor Potential

In a study published by MDPI, researchers synthesized various thiazole derivatives and evaluated their antitumor activity. One derivative showed an IC50 value lower than that of doxorubicin against A431 cells, indicating superior efficacy. Molecular dynamics simulations revealed that these compounds primarily interact with target proteins through hydrophobic contacts .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives. The study highlighted that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to their counterparts. This compound was among those tested, showing promising results against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the established synthetic routes for N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, and what key reagents are involved?

The synthesis typically involves coupling a thiazol-2-amine derivative with a substituted benzoyl chloride. For example:

  • Step 1: React 5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine with benzoyl chloride in pyridine as a base and solvent.
  • Step 2: Stir the mixture at room temperature for 12–24 hours, monitor by TLC, and purify via recrystallization (e.g., methanol) or chromatography .
  • Key reagents: Pyridine (base and solvent), benzoyl chloride (acylating agent), and NaHCO₃ (for neutralization).

Q. What structural features of this compound influence its stability and intermolecular interactions?

The molecule’s stability arises from:

  • Hydrogen bonding: The amide N–H forms classical hydrogen bonds with thiazole nitrogen (N1–H1⋯N2), creating centrosymmetric dimers.
  • Non-classical interactions: C–H⋯F and C–H⋯O interactions further stabilize crystal packing .
  • Conjugation: The planar amide group conjugates with the thiazole and benzene rings, enhancing rigidity .

Q. What biological activities have been preliminarily reported for this compound?

Early studies suggest:

  • Antimicrobial activity: Thiazole derivatives inhibit pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
  • Anticancer potential: Analogous thiazole-benzamide compounds disrupt cancer cell proliferation via kinase or protease inhibition .
  • Screening methods: Use in vitro assays like MIC (minimum inhibitory concentration) for antimicrobial activity or MTT assays for cytotoxicity .

Advanced Questions

Q. How can researchers optimize synthesis yield and purity for this compound?

  • Parameter optimization: Vary reaction time (12–48 hours), temperature (RT vs. reflux), and stoichiometry (1:1 to 1:1.2 amine:benzoyl chloride).
  • Purification: Compare recrystallization solvents (methanol vs. ethanol) and column chromatography conditions (e.g., silica gel, hexane/ethyl acetate gradient) .
  • Analytical validation: Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should contradictory data in biological activity studies be addressed?

  • Theoretical alignment: Link results to established mechanisms (e.g., PFOR inhibition for antimicrobial activity) and validate using knockout microbial strains .
  • Dose-response analysis: Ensure activity is concentration-dependent and reproducible across multiple cell lines or microbial species .
  • Control experiments: Rule off-target effects using inactive analogs or enzyme-specific inhibitors .

Q. What advanced techniques characterize the compound’s crystal structure and electronic properties?

  • X-ray crystallography: Resolve bond lengths (e.g., C–N = 1.33 Å, C–S = 1.74 Å) and dihedral angles to confirm planarity .
  • DFT calculations: Model HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity and binding sites .
  • Spectroscopy: Use IR to identify amide C=O stretches (~1680 cm⁻¹) and UV-vis to study π→π* transitions in the conjugated system .

Q. How can structural analogs be designed to enhance target specificity?

  • Substituent modulation: Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the benzamide ring to improve binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement: Replace the thiazole ring with oxadiazole or triazole to alter pharmacokinetics while retaining activity .
  • SAR studies: Synthesize derivatives with varied alkyl/aryl groups at the 5-position of the thiazole ring and correlate changes with activity .

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